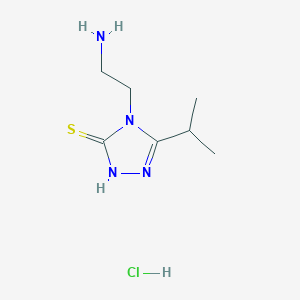
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
説明
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C7H15ClN4S and its molecular weight is 222.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
- IUPAC Name : 5-(2-aminoethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide hydrochloride
- Molecular Formula : C₇H₁₅ClN₄S
- Molecular Weight : 222.74 g/mol
- CAS Number : 1354953-74-4
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that at a concentration of 125 µg/mL, synthesized compounds showed activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Antifungal Activity
The same derivatives also displayed antifungal properties against Candida albicans. The structure–activity relationship (SAR) studies indicated that variations in substituents on the sulfur atom did not significantly alter the antimicrobial and antifungal efficacy .
Anticancer Activity
In vitro studies have shown that triazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, certain derivatives exhibited enhanced cytotoxicity towards melanoma cells .
Table 1: Summary of Biological Activities
| Activity Type | Tested Strains/Cell Lines | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus, P. aeruginosa | 31.25 - 62.5 | Effective at low concentrations |
| Antifungal | Candida albicans | Not specified | Significant antifungal activity |
| Anticancer | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | Varies by compound | Selective cytotoxicity observed |
Case Studies
A significant study evaluated the cytotoxicity of various triazole derivatives using the MTT assay. Among the tested compounds, those featuring hydrazone linkages showed promising results with selectivity towards cancerous cells while inhibiting migration—suggesting potential as antimetastatic agents .
Another investigation into the synthesis and biological evaluation of these compounds highlighted their potential as novel antimicrobial agents due to their structural diversity and reactivity .
特性
IUPAC Name |
4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPUFIWOOCFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















